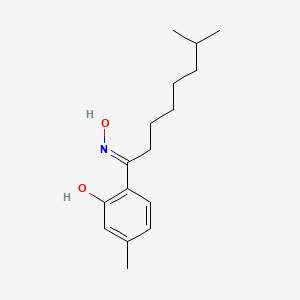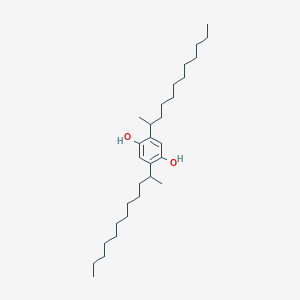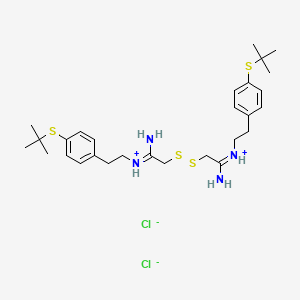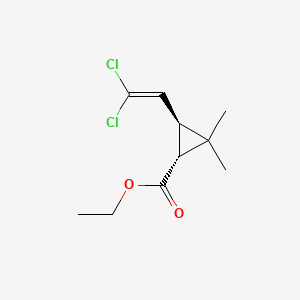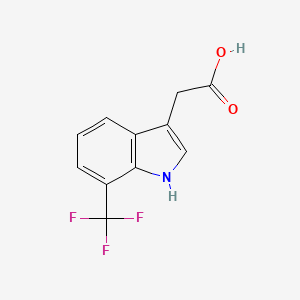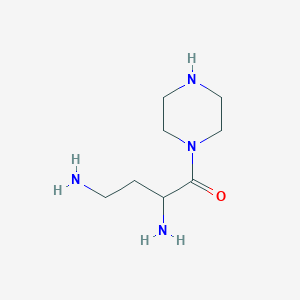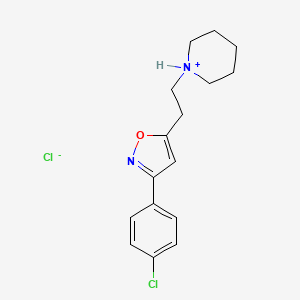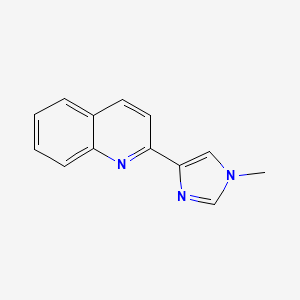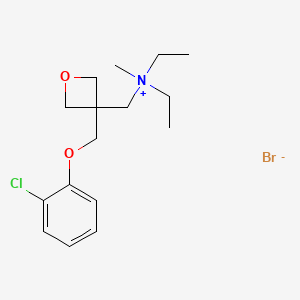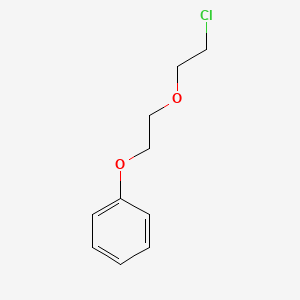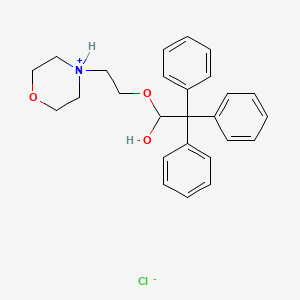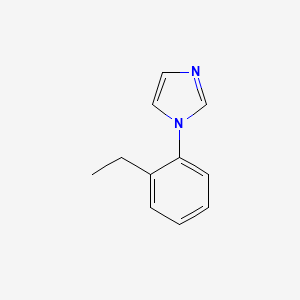
1H-Imidazole, 1-(2-ethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-(2-ethylphenyl)- is a substituted imidazole compound. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. These compounds are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(2-ethylphenyl)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of substituted imidazoles often employs multicomponent reactions. For instance, a one-pot, four-component synthesis involving a bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions can yield trisubstituted imidazoles . This method is efficient and scalable, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(2-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP) to form α-aminoaldehydes.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Substitution reactions, such as halogenation, can be carried out using appropriate halogenating agents.
Common Reagents and Conditions:
Oxidation: TBHP in the presence of a catalyst.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products:
Oxidation: α-aminoaldehydes.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated imidazoles.
Scientific Research Applications
1H-Imidazole, 1-(2-ethylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(2-ethylphenyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can interact with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
- 1H-Imidazole, 1-(phenylmethyl)-
- 1H-Imidazole, 1-(2-methylphenyl)-
- 1H-Imidazole, 1-(4-methylphenyl)-
Comparison: 1H-Imidazole, 1-(2-ethylphenyl)- is unique due to the presence of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other substituted imidazoles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Conclusion
1H-Imidazole, 1-(2-ethylphenyl)- is a versatile compound with significant potential in various fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
25364-41-4 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-(2-ethylphenyl)imidazole |
InChI |
InChI=1S/C11H12N2/c1-2-10-5-3-4-6-11(10)13-8-7-12-9-13/h3-9H,2H2,1H3 |
InChI Key |
MQZSSWAZHBYHAS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Iodomethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13750383.png)
